

Application of 4-ethylhexan-2-one in flavor and fragrance chemistry

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Compound of Interest

Compound Name: 4-ethylhexan-2-one

Cat. No.: B8648666

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Application Notes and Protocols for 4-Ethylhexan-2-one in Flavor and Fragrance Chemistry

Disclaimer: Extensive literature and database searches for **4-ethylhexan-2-one** did not yield specific information regarding its FEMA (Flavor and Extract Manufacturers Association) number, GRAS (Generally Recognized as Safe) status, established organoleptic properties, or documented usage levels in flavor and fragrance applications. The following application notes and protocols are therefore based on the general principles of flavor and fragrance chemistry and provide a framework for the evaluation and application of a hypothetical aliphatic ketone with a similar structure.

Introduction to 4-Ethylhexan-2-one

4-Ethylhexan-2-one is a branched-chain aliphatic ketone with the molecular formula $C_8H_{16}O$. [1] Its structure, featuring a ketone functional group and an ethyl branch, suggests potential for interesting organoleptic properties. Aliphatic ketones are known to contribute a range of notes to flavors and fragrances, often described as fruity, floral, waxy, or green. The specific profile of **4-ethylhexan-2-one** would require empirical sensory evaluation.

Potential Organoleptic Profile

Based on its chemical structure, **4-ethylhexan-2-one** might be anticipated to possess the following sensory characteristics:

- Odor: A complex aroma with potential notes of:

- Fruity (reminiscent of apple, pear, or other pome fruits)
- Green, slightly herbaceous
- Waxy or fatty undertones
- A subtle floral character
- Flavor: When tasted in a suitable, approved solvent, it might impart:
 - Fruity and estery notes
 - A green, unripe fruit character
 - Potential for creamy or buttery nuances at very low concentrations

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data that would be crucial for the application of a flavor and fragrance ingredient. Note: This data is illustrative and not based on experimental results for **4-ethylhexan-2-one**.

Parameter	Value (Hypothetical)	Method of Determination
Odor Threshold (in air)	0.5 ppb	Gas Chromatography-Olfactometry (GC-O)
Taste Threshold (in water)	10 ppm	Sensory Panel Evaluation
FEMA Number	Not Assigned	-
GRAS Status	Not Determined	-
Typical Use Level (Fragrance)	0.01% - 0.5% in concentrate	Formulation Trials
Typical Use Level (Flavor)	1 - 5 ppm in finished product	Application Testing

Experimental Protocols

Sensory Evaluation Protocol: Odor Profile

Objective: To determine the descriptive sensory profile of **4-ethylhexan-2-one**.

Materials:

- **4-Ethylhexan-2-one** (high purity)
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Controlled-environment sensory evaluation booth

Procedure:

- Prepare a 1% solution of **4-ethylhexan-2-one** in the chosen solvent.
- Dip a smelling strip into the solution, ensuring about 1 cm is submerged.
- Remove the strip and allow the solvent to evaporate for 30 seconds.
- Present the strip to a panel of trained sensory analysts.
- Panelists evaluate the odor at different time intervals (top, middle, and base notes) and record descriptive terms.
- A consensus vocabulary is developed to create a detailed odor profile.

Instrumental Analysis Protocol: GC-MS and GC-O

Objective: To identify and characterize the volatile profile of a fragrance formulation containing **4-ethylhexan-2-one** and to determine its specific odor contribution.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Gas Chromatograph with an Olfactory Detection Port (GC-O)

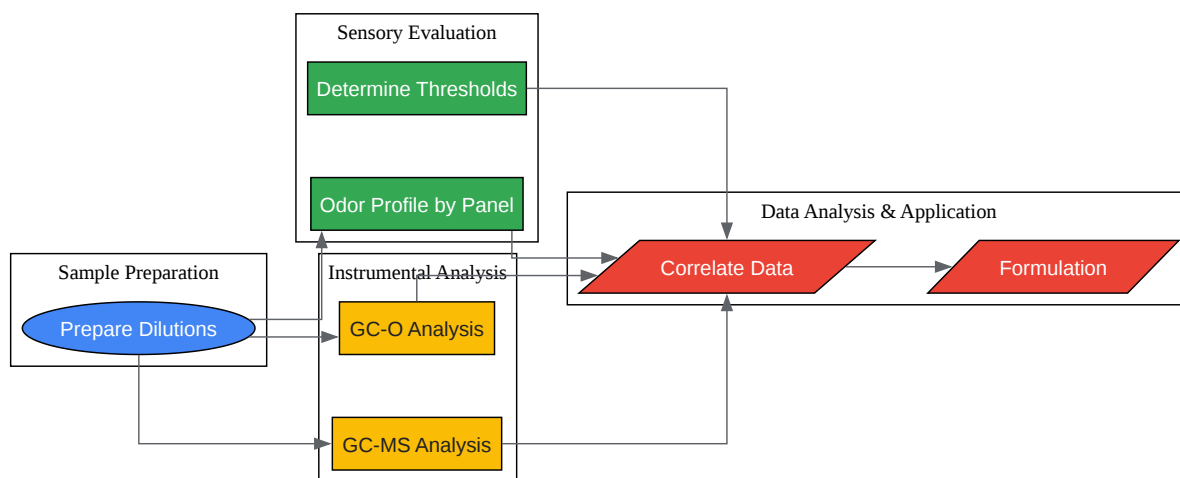
GC-MS Parameters (Typical):

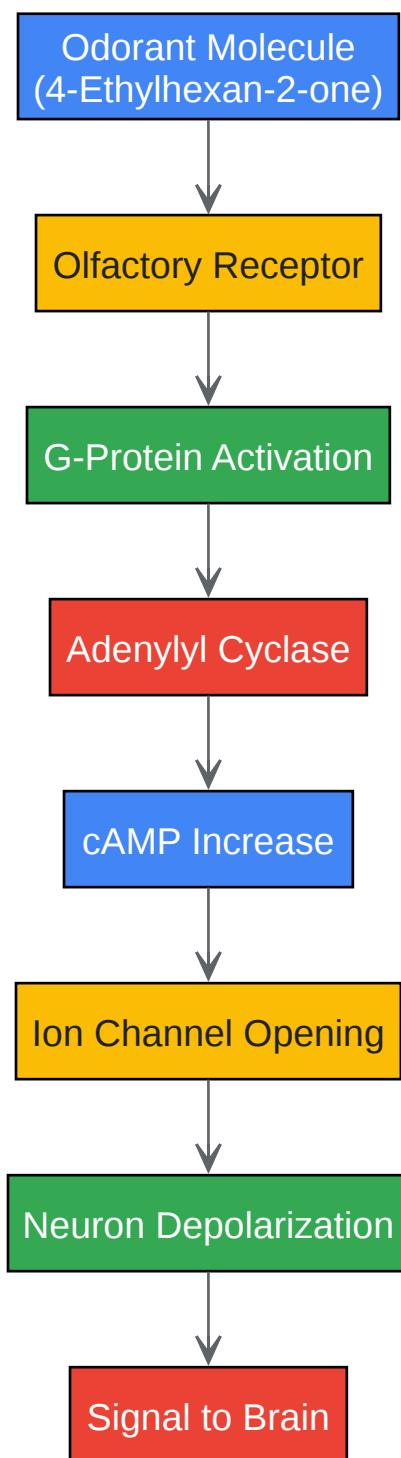
- Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m)
- Inlet Temperature: 250°C
- Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Mass Range: m/z 40-400

GC-O Procedure:

- The same GC conditions as for GC-MS are used.
- The column effluent is split between the MS detector and the olfactory port.
- A trained analyst sniffs the effluent at the olfactory port and records the time, intensity, and description of each odor detected.
- The GC-O data is correlated with the GC-MS data to identify the compound responsible for each specific odor.

Visualizations





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References

- 1. 4-Ethyl-2-hexanone | C₈H₁₆O | CID 12659614 - PubChem [pubchem.ncbi.nlm.nih.gov]
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